molecular formula C25H24N2O4 B2788439 N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide CAS No. 477864-86-1

N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide

Cat. No.: B2788439
CAS No.: 477864-86-1
M. Wt: 416.477
InChI Key: IPYHVOIJDJTQLW-UHFFFAOYSA-N
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Description

The compound N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide is a quinoline-derived carboxamide featuring a 3-methoxybenzyl substituent and a 4-methylbenzene (p-toluyl) carboxamide group. The 3-methoxybenzyl moiety may contribute to improved solubility and metabolic stability compared to simpler analogs, while the hexahydroquinoline scaffold provides conformational rigidity that could influence binding affinity .

Properties

IUPAC Name

N-[1-[(3-methoxyphenyl)methyl]-2,5-dioxo-7,8-dihydro-6H-quinolin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-16-9-11-18(12-10-16)24(29)26-21-14-20-22(7-4-8-23(20)28)27(25(21)30)15-17-5-3-6-19(13-17)31-2/h3,5-6,9-14H,4,7-8,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYHVOIJDJTQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCC3=O)N(C2=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The inhibition of FAAH and the subsequent increase in endocannabinoid levels can have several effects at the molecular and cellular level. It can modulate the release of neurotransmitters, potentially providing analgesic , anti-inflammatory , or neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate its uniqueness, this compound must be compared to structurally and functionally related molecules. Below is a detailed analysis based on available literature and structural analogs.

Structural Analogs

Compound Name Core Structure Key Substituents Bioactivity/Applications
Target Compound Hexahydroquinoline 3-Methoxybenzyl, p-toluyl carboxamide Potential kinase inhibition (hypothetical)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl, 2-amino-2-methylpropanol Metal-catalyzed C–H functionalization
3-Methoxybenzamide derivatives Benzamide/Quinoline Varied alkyl/aryl groups Anti-inflammatory, antimicrobial
4-Methylbenzenecarboxamide analogs Carboxamide Alkyl/heterocyclic backbones Kinase inhibition (e.g., PARP, EGFR)

Key Differences

Core Structure: The target compound’s hexahydroquinoline core distinguishes it from simpler benzamide derivatives (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide), which lack the fused bicyclic system. This rigidity may enhance target selectivity but reduce synthetic accessibility .

Substituents: The 3-methoxybenzyl group offers electronic and steric effects distinct from the 3-methylbenzoyl group in ’s compound.

Functional Groups : The p-toluyl carboxamide in the target compound may improve lipophilicity compared to hydroxyl-containing analogs, influencing pharmacokinetic properties like membrane permeability.

Research Findings

  • Synthetic Complexity: The hexahydroquinoline scaffold requires multi-step synthesis involving cyclization and functionalization, whereas simpler benzamides (e.g., ’s compound) are synthesized in fewer steps .
  • Stability: The saturated quinoline ring may confer better metabolic stability than unsaturated analogs, as seen in similar hexahydroquinoline drugs (e.g., antimalarials).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving N-alkylation of dihydroquinolinone precursors followed by oxidation and coupling with 4-methylbenzenecarboxamide. Key steps include:

  • Step 1 : Alkylation of the quinolinone core under mild conditions (e.g., 50–70°C, inert atmosphere) to avoid side reactions.
  • Step 2 : Oxidation with catalytic ammonium persulfate (APS) to stabilize the dioxo-hexahydroquinoline moiety .
  • Optimization : Reaction yields improve with controlled stoichiometry (1:1.2 ratio of quinolinone to benzyl halide) and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • 1H/13C NMR : To verify substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–7.3 ppm) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., calculated m/z for C25H23N3O4: 453.17) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. How can researchers address low yields during the final coupling step of the synthesis?

  • Solutions :

  • Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency.
  • Optimize solvent polarity (e.g., DMF or THF) to improve reagent solubility .
  • Monitor reaction progress via TLC or HPLC to minimize over-oxidation or decomposition .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or histone deacetylases) based on the compound’s methoxybenzyl and carboxamide groups .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity or fluorescence potential .
  • Contradiction Analysis : Cross-validate computational results with experimental SPR (surface plasmon resonance) binding assays to resolve discrepancies in predicted vs. observed IC50 values .

Q. How can researchers interpret conflicting biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) in cell-based assays?

  • Methodology :

  • Dose-Response Studies : Perform MTT/SRB assays across a wide concentration range (0.1–100 μM) to identify biphasic effects .
  • Pathway Analysis : Use RNA-seq or proteomics to determine if the compound modulates multiple targets (e.g., NF-κB inhibition vs. ROS generation) .
  • Structural Analog Comparison : Compare activity profiles with derivatives lacking the 3-methoxybenzyl group to isolate pharmacophore contributions .

Q. What advanced purification techniques are recommended for isolating enantiomerically pure forms of this compound?

  • Techniques :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to resolve stereoisomers .
  • Crystallization : Employ solvent pairs (e.g., ethanol/water) to exploit differential solubility of enantiomers .
  • Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography .

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